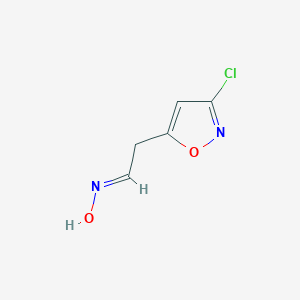
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In We will also list several future directions for further research on this compound.
Wissenschaftliche Forschungsanwendungen
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. Additionally, it has been studied for its potential use as a molecular probe in imaging studies.
Wirkmechanismus
The mechanism of action of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the biosynthesis of essential metabolites, leading to the inhibition of bacterial growth. It may also interfere with the electron transport chain in bacterial cells, leading to the disruption of energy production and cell death.
Biochemische Und Physiologische Effekte
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial cells by interfering with essential metabolic pathways. It has also been found to have herbicidal and insecticidal properties, leading to the inhibition of weed and pest growth. Additionally, it has been found to have potential as a molecular probe in imaging studies due to its fluorescent properties.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has several advantages and limitations for lab experiments. One of its advantages is its antimicrobial activity, which makes it a useful tool for studying bacterial growth and metabolism. Its herbicidal and insecticidal properties also make it a useful tool for studying weed and pest growth. However, one of its limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, its fluorescent properties may interfere with certain imaging studies.
Zukünftige Richtungen
There are several future directions for further research on (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime. One direction is to study its potential use as a molecular probe in imaging studies. Another direction is to study its potential use as a herbicide and insecticide in agricultural settings. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime can be achieved through various methods. One of the methods involves the reaction of (E)-2-(bromomethyl)-3-chloroisoxazol-5-yl with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde with hydroxylamine hydrochloride in the presence of a base. Both methods result in the formation of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime.
Eigenschaften
IUPAC Name |
(NE)-N-[2-(3-chloro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-5-3-4(10-8-5)1-2-7-9/h2-3,9H,1H2/b7-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMFGFUQHFUPF-FARCUNLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)CC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(ON=C1Cl)C/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

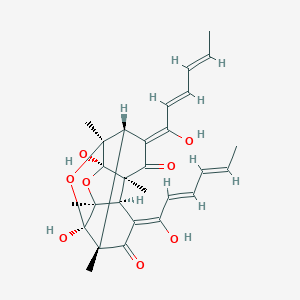




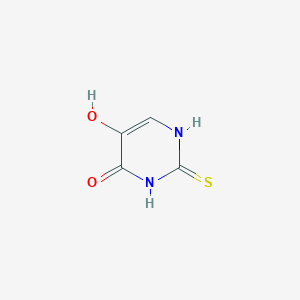

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)

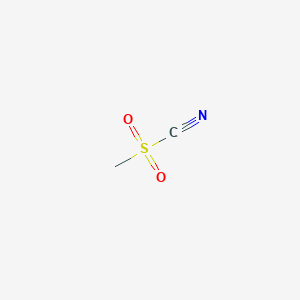

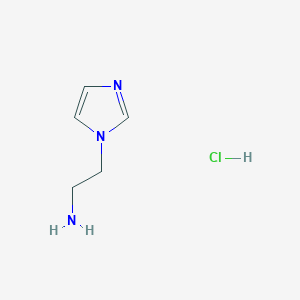
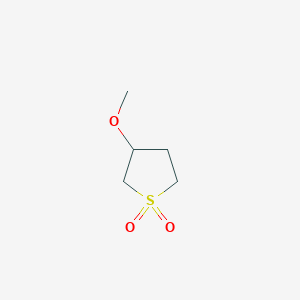
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)